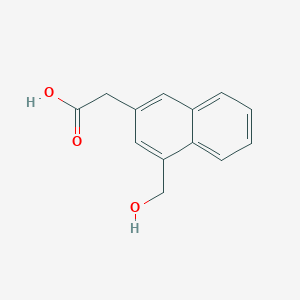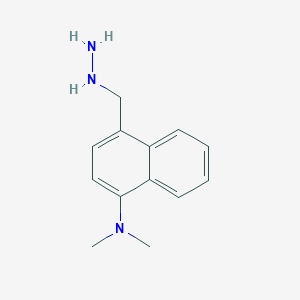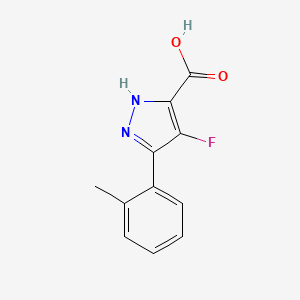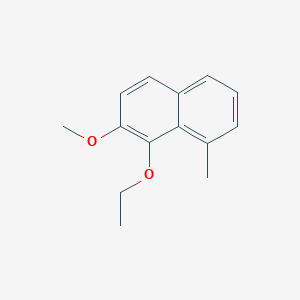
3-(Isoquinolin-5-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Isoquinolin-5-yl)aniline is a heterocyclic aromatic amine that features an isoquinoline ring fused to an aniline moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both isoquinoline and aniline functionalities within a single molecule provides unique chemical properties and reactivity patterns.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzylamine derivatives with aldehydes under acidic conditions to form isoquinoline derivatives . Subsequent functionalization of the isoquinoline ring can be achieved through various substitution reactions to introduce the aniline group.
Industrial Production Methods: Industrial production of 3-(Isoquinolin-5-yl)aniline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids or transition metals may be employed to facilitate the cyclization and substitution reactions. Additionally, continuous flow reactors and other advanced techniques can be utilized to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Isoquinolin-5-yl)aniline undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the isoquinoline or aniline rings.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles.
Major Products: The major products formed from these reactions include various substituted isoquinoline and aniline derivatives, which can be further utilized in the synthesis of more complex molecules .
Wissenschaftliche Forschungsanwendungen
3-(Isoquinolin-5-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other materials with specific electronic and optical properties
Wirkmechanismus
The mechanism of action of 3-(Isoquinolin-5-yl)aniline involves its interaction with specific molecular targets and pathways. The isoquinoline moiety can intercalate with DNA, affecting transcription and replication processes. Additionally, the aniline group can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Quinoline: A nitrogen-containing heterocycle with a similar structure but lacking the aniline group.
Isoquinoline: The parent compound of 3-(Isoquinolin-5-yl)aniline, without the aniline substitution.
Aniline: A simple aromatic amine without the isoquinoline ring.
Uniqueness: this compound is unique due to the combination of isoquinoline and aniline functionalities, which imparts distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Eigenschaften
CAS-Nummer |
852570-79-7 |
|---|---|
Molekularformel |
C15H12N2 |
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
3-isoquinolin-5-ylaniline |
InChI |
InChI=1S/C15H12N2/c16-13-5-1-3-11(9-13)14-6-2-4-12-10-17-8-7-15(12)14/h1-10H,16H2 |
InChI-Schlüssel |
LNADNKNBTZGFJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C2=CC=CC3=C2C=CN=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 7-oxo-5-thiaspiro[3.4]octane-6-carboxylate](/img/structure/B11887855.png)
![6-Bromo-3-fluoro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B11887860.png)




![Methyl 5-cyano-7-methyl-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylate](/img/structure/B11887896.png)
![2-Chlorothiazolo[4,5-h]isoquinoline](/img/structure/B11887900.png)
![2-amino-5,5-diethyl-7-methyl-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one](/img/structure/B11887920.png)




